molecular formula C11H14O3 B1456976 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol CAS No. 100942-36-7

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol

Cat. No.: B1456976
CAS No.: 100942-36-7
M. Wt: 194.23 g/mol
InChI Key: CRULODLPSXBZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol (CAS 100942-36-7) is a high-purity chemical compound supplied for research use only. This benzopyran derivative, with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research . The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core structure is of significant interest in the development of novel pharmacologically active compounds. Scientific literature indicates that structurally related benzopyran analogues have been investigated as potent potassium channel openers, demonstrating notable effects such as the inhibition of insulin release from pancreatic islets and relaxation of vascular smooth muscle . Other research on similar frameworks highlights potential applications in developing agents with tissue-selective myorelaxant activity . The presence of two hydroxyl groups at the 4 and 5 positions provides distinct sites for chemical modification, allowing researchers to explore structure-activity relationships and develop targeted libraries for high-throughput screening. This product is intended for non-human research applications in fields such as drug discovery, pharmacology, and organic synthesis. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRULODLPSXBZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C=CC=C2O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkali and Acid Catalyzed Cyclization Method

One of the most efficient and industrially viable methods for preparing benzopyran derivatives, closely related to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol, involves a two-step process:

  • Step 1: Alkali-Promoted Reaction of Phenol with γ-Butyrolactone

    A phenol compound, substituted or unsubstituted, is reacted with a γ-butyrolactone derivative under alkaline conditions. This reaction produces an intermediate compound through nucleophilic attack of the phenolate ion on the lactone ring, opening it and forming a hydroxy acid intermediate.

  • Step 2: Acid-Catalyzed Ring Closure

    The intermediate undergoes intramolecular cyclization under the influence of an acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid. This step closes the benzopyran ring, yielding the target 3,4-dihydro-2H-1-benzopyran derivative with high efficiency and yield.

This method is noted for its simplicity, cost-effectiveness, and suitability for large-scale industrial production due to the use of readily available raw materials and straightforward reaction conditions.

Solid-Phase Parallel Synthesis Approach

For the synthesis of drug-like 2H-benzopyrans, including hydroxylated derivatives, solid-phase parallel synthesis has been employed. This method involves:

  • Immobilizing benzopyran intermediates on a solid support resin.
  • Functionalizing the benzopyran core via palladium-catalyzed Suzuki coupling with various aryl boronic acids to introduce substituents.
  • Using triflation and subsequent cleavage steps to release the final benzopyran derivatives.

This approach allows for rapid synthesis of diverse benzopyran libraries, including hydroxylated variants, with high purity (average 85–87%) and good yields. Functionalization of hydroxyl groups on the benzopyran ring is also feasible via alkylation and esterification on the resin-bound intermediates.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Phenol + γ-butyrolactone Alkali (e.g., NaOH or KOH) Ambient to moderate temperature Formation of hydroxy acid intermediate
2 Ring closure cyclization Acid catalyst (ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄) Controlled temperature, acidic media Efficient ring closure to benzopyran
Solid-phase Immobilization and functionalization Triflic anhydride, Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids Room temperature to reflux in solvents like dioxane/water Enables library synthesis and substitution

Research Findings and Yield Data

  • The alkali/acid two-step method achieves high yields of benzopyran derivatives with simple operation and low cost , making it suitable for industrial scale.
  • Solid-phase synthesis provides a robust platform for generating diverse benzopyran analogs with average crude product purities of 85–87% without purification, facilitating rapid drug discovery.
  • Functionalization of hydroxyl groups on the benzopyran ring is feasible, allowing further derivatization to tailor biological activity.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Scale Suitability
Alkali + Acid Catalyzed Cyclization Simple, cost-effective, scalable Requires control of acid catalyst High (>80%) Industrial large-scale
Solid-Phase Parallel Synthesis Rapid, high purity, diverse library Requires specialized resin and catalysts Moderate to high Small to medium scale

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has shown that compounds similar to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol exhibit notable antioxidant properties. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. A case study revealed that it can inhibit the proliferation of cancer cells through apoptosis induction mechanisms. This property makes it a candidate for further development in cancer therapeutics .

3. Neuroprotective Effects
Another area of research focuses on the neuroprotective capabilities of this compound. Studies suggest that it may protect neuronal cells from damage caused by neurotoxins, thereby offering potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

1. Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymers can improve their longevity and performance under environmental stressors .

2. Coatings and Sealants
The compound's chemical structure allows it to be used in the formulation of protective coatings and sealants that require durability and resistance to degradation from moisture and UV light exposure .

Environmental Applications

1. Biodegradation Studies
Research indicates that this compound can be utilized in biodegradation studies to assess the breakdown of organic pollutants in soil and water systems. Its structural properties may facilitate microbial degradation processes .

2. Green Chemistry Initiatives
The synthesis of this compound aligns with green chemistry principles due to its potential for use in environmentally friendly chemical processes. Its application in synthesizing other bioactive compounds reduces the reliance on hazardous reagents .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Effective free radical scavenging activity observed.
Anticancer Properties Induction of apoptosis in cancer cell lines confirmed.
Neuroprotective Effects Protection against neurotoxic agents demonstrated.
Polymer Additives Enhanced thermal stability in polymer matrices noted.
Coatings Improved UV resistance in protective coatings reported.
Biodegradation Facilitated microbial degradation of organic pollutants highlighted.
Green Chemistry Sustainable synthesis methods explored.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value
Melting Point Not Available (NA)
Boiling Point 270.5 ± 40.0 °C (at 760 mmHg)
Density 1.2 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.6 mmHg (at 25°C)
Flash Point 117.4 ± 27.3 °C
Solubility Data Not Available
Polarizability 20.9 ± 0.5 × 10⁻²⁴ cm³

The compound requires stringent storage conditions: -4°C for short-term storage (1–2 weeks) and -20°C for long-term preservation (1–2 years) to maintain stability .

Comparison with Similar Compounds

Below is a comparative overview based on available data and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Stability Notes
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol Dihydrobenzopyran C2: -CH₃; C4/C5: -OH 194.22 Pharmaceutical intermediates High thermal stability (boiling point ~270°C)
3,4-Dihydro-2H-1-benzopyran-4-ol Dihydrobenzopyran C4: -OH 150.17 Organic synthesis Lower boiling point (~200°C) due to reduced methyl groups
5,7-Dihydroxy-2-methylchromone Chromone C2: -CH₃; C5/C7: -OH 178.18 Antioxidant studies Enhanced solubility in polar solvents
4-Methyl-2H-chromen-2-one (Coumarin) Coumarin C4: -CH₃ 160.17 Fragrance, anticoagulants Photoreactive; lower polarity

Key Observations:

Substituent Effects: The methyl groups at C2 in this compound increase steric hindrance and thermal stability compared to non-methylated analogs like 3,4-dihydro-2H-1-benzopyran-4-ol .

Functional Versatility :

  • Unlike coumarin derivatives (e.g., 4-methylcoumarin), which are widely used in photochemistry, this compound’s dual hydroxyl groups make it more suited for chelation or catalysis in synthetic pathways .

Thermal and Chemical Stability :

  • The compound’s boiling point (~270°C) is significantly higher than simpler benzopyrans, likely due to intramolecular hydrogen bonding between the -OH groups and the aromatic system.

Safety Profile :

  • Compared to coumarin (classified as toxic in high doses), this compound’s hazards are primarily linked to handling (e.g., skin/eye irritation) rather than systemic toxicity .

Research and Commercial Considerations

Table 2: Commercial Availability and Pricing (2025 Data)

Supplier Quantity Purity Price (€)
CymitQuimica 50 mg 97% 635.00
CymitQuimica 500 mg 97% 1,768.00
BIOFOUNT 10 mg 97% ~100.00 (¥798)

The compound’s niche applications in pharmaceutical impurity profiling and intermediate synthesis justify its premium pricing compared to bulkier benzopyran derivatives. However, its handling complexity (e.g., low vapor pressure and stringent storage) may limit widespread industrial use .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol, also known as a derivative of benzopyran, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H14O
  • Molecular Weight: 162.23 g/mol
  • CAS Number: 1198-96-5

The compound belongs to the class of benzopyrans, which are known for their diverse biological activities including antioxidant and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds similar to this compound can effectively reduce oxidative damage in cellular models.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Myorelaxant Activity

A notable study investigated the myorelaxant properties of hybrid compounds containing the benzopyran moiety. The results indicated that certain derivatives displayed strong myorelaxant activity on rat uterine tissues, suggesting potential applications in treating conditions like dysmenorrhea or other smooth muscle-related disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl groups in the structure may facilitate electron donation to neutralize free radicals.
  • Inhibition of Inflammatory Pathways: The compound may interfere with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Case Studies and Research Findings

StudyFindings
Study on Myorelaxant Activity (2012)Demonstrated that certain derivatives of benzopyran exhibited significant myorelaxant effects on rat uterus tissue .
Antioxidant Activity AssessmentShowed that benzopyran derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models .
Anti-inflammatory Mechanism StudyFound that the compound inhibits pro-inflammatory cytokine production in vitro .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the benzopyran backbone, methyl groups, and diol positions. Compare chemical shifts with analogous compounds (e.g., dihydrobenzopyran derivatives in and ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (C11_{11}H14_{14}O3_3) and fragmentation patterns.
  • X-ray Crystallography : If crystalline, resolve the structure via single-crystal diffraction, as demonstrated for related dihydrobenzopyran derivatives () .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Refer to GHS classifications (acute toxicity Category 4, skin/eye irritation) from Safety Data Sheets (SDS) (). Use nitrile gloves, goggles, and fume hoods to minimize exposure .
  • Spill Management : Avoid dust formation; use wet methods or alcohol-insoluble foam for containment ().
  • Waste Disposal : Partner with authorized waste management services for halogenated organic waste () .

Q. How can researchers synthesize this compound with high purity?

  • Methodology :

  • Route Selection : Explore Diels-Alder reactions or aldol condensations, as seen in syntheses of analogous dihydrobenzopyrans (). Optimize solvent (e.g., ethanol) and catalysts (e.g., piperidine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., petroleum ether/ether mixtures, ) .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point, solubility) be resolved?

  • Methodology :

  • Experimental Validation : Perform differential scanning calorimetry (DSC) for melting point determination. Use accelerated stability studies (40°C/75% RH) to assess hygroscopicity and degradation ( note missing data) .
  • Computational Prediction : Apply quantitative structure-property relationship (QSPR) models to estimate solubility and logP values.

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 60°C. Monitor degradation via HPLC (reverse-phase C18 column, UV detection at 254 nm) () .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Q. How can researchers investigate the compound’s potential biological activity?

  • Methodology :

  • Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., GABAA_A) using radioligand displacement, as seen in benzodiazepine derivative studies () .
  • In Silico Docking : Use molecular docking software (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase-2).

Q. What advanced techniques are suitable for resolving contradictions in spectroscopic data?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons () .
  • Dynamic NMR (DNMR) : Analyze conformational exchange in solution if temperature-dependent shifts are observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Reactant of Route 2
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.